2-Deoxy-20-hydroxyecdysone
CAS No.: 17942-08-4
Cat. No.: VC21354207
Molecular Formula: C27H44O6
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17942-08-4 |
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Molecular Formula | C27H44O6 |
Molecular Weight | 464.6 g/mol |
IUPAC Name | (3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Standard InChI | InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 |
Standard InChI Key | JNTQSSGVHLUIBL-GLPVALQZSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O |
SMILES | CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O |
Canonical SMILES | CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O |
2-Deoxy-20-hydroxyecdysone is a type of ecdysteroid, a class of steroid hormones primarily found in insects and certain plants. These compounds play crucial roles in the development and molting processes of insects but have also been studied for their potential effects in mammals. Despite its significance, detailed research on 2-deoxy-20-hydroxyecdysone is limited compared to other ecdysteroids like 20-hydroxyecdysone.
Biological Activities
Ecdysteroids, including 2-deoxy-20-hydroxyecdysone, have been studied for various biological activities:
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Insect Development: Ecdysteroids are essential for the regulation of molting and metamorphosis in insects. 2-Deoxy-20-hydroxyecdysone may play a role in these processes, although its specific functions are less well-documented than those of 20-hydroxyecdysone .
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Mammalian Effects: While not as extensively studied as 20-hydroxyecdysone, 2-deoxy-20-hydroxyecdysone might exhibit similar effects in mammals, such as anabolic or hypolipidemic activities, though these are speculative and require further research.
5.1. Insect Studies
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Embryonic Development: In insects, ecdysteroids like 20-hydroxyecdysone are crucial for embryonic development. The role of 2-deoxy-20-hydroxyecdysone in this process is less clear but may involve similar mechanisms .
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Receptor Binding: Studies on the silkworm have shown that 20-hydroxyecdysone has a high affinity for the ecdysteroid receptor. While 2-deoxy-20-hydroxyecdysone also binds to these receptors, its affinity is generally lower .
5.2. Mammalian Studies
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Pharmacological Effects: The potential pharmacological effects of 2-deoxy-20-hydroxyecdysone in mammals are largely speculative. More research is needed to determine its safety and efficacy.
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Production and Purification: Developing methods for large-scale production and purification of ecdysteroids is crucial for further research. This is particularly challenging due to the complexity of their structures and the need for pharmaceutical-grade purity .
Data Tables
Given the limited specific data on 2-deoxy-20-hydroxyecdysone, the following table summarizes general information about ecdysteroids, including their structures and biological activities:
Ecdysteroid | Structure Modifications | Biological Activities |
---|---|---|
Ecdysone | None | Insect molting |
20-Hydroxyecdysone | Hydroxyl at C-20 | Anabolic, hypolipidemic |
2-Deoxyecdysone | Deoxy at C-2 | Less studied |
2-Deoxy-20-hydroxyecdysone | Deoxy at C-2, Hydroxyl at C-20 | Speculative mammalian effects |
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